Z-Gln(Trt)-OH

Description

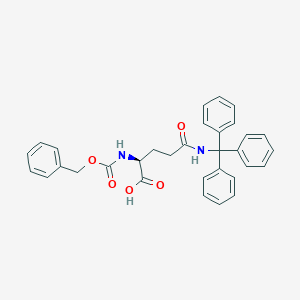

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOAIKMOWHPBQS-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449899 | |

| Record name | Z-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-60-4 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the Z-Group in Z-Gln(Trt)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the viability of the overall synthetic strategy. The doubly protected glutamine derivative, Z-Gln(Trt)-OH (Nα-benzyloxycarbonyl-Nγ-trityl-L-glutamine), exemplifies a strategic choice for incorporating glutamine, particularly in solution-phase synthesis and fragment condensation strategies. This technical guide provides a comprehensive analysis of the role of the benzyloxycarbonyl (Z or Cbz) protecting group in this specific context, supported by experimental protocols and logical diagrams.

Core Function of the Protecting Groups in this compound

This compound is a derivative of L-glutamine where both the α-amino group and the side-chain amide are masked to prevent unwanted side reactions during peptide bond formation.[1]

-

The Z (Benzyloxycarbonyl) Group: This group protects the α-amino group of the glutamine residue.[2][3] As a urethane-type protecting group, it is known to suppress racemization at the α-carbon during the coupling reaction.[3] Its primary role is to ensure that the amino terminus of this compound does not self-couple or react out of sequence during the formation of the peptide backbone.[3]

-

The Trt (Trityl) Group: This bulky group protects the side-chain amide of glutamine.[4] Its presence is crucial for preventing two major side reactions: the dehydration of the amide to a nitrile and the intramolecular cyclization to form pyroglutamate, especially when glutamine is at the N-terminus.[3] Furthermore, the Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis.[4]

The combination of these two protecting groups makes this compound a valuable building block, particularly in synthetic strategies that do not rely on the popular Fmoc/tBu solid-phase methodology.

The Orthogonality of Z and Trt Protection

A key strategic advantage of the Z/Trt protection scheme is its orthogonality. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other.[3][5] This allows for selective deprotection at different stages of a complex synthesis, which is invaluable for convergent synthesis (fragment condensation) or for on-resin side-chain modifications.

The Z and Trt groups form a truly orthogonal pair:

-

Z-Group Deprotection: The Z-group is stable to the acidic conditions used to cleave the Trt group. It is typically and cleanly removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by strong acids like HBr in acetic acid.[3][6]

-

Trt-Group Deprotection: The Trt group is highly acid-labile and can be selectively removed under very mild acidic conditions (e.g., 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) that leave the Z-group intact.[4] Standard cleavage cocktails (e.g., 95% TFA) will also remove the Trt group.[7]

This orthogonality allows for synthetic routes where the glutamine side-chain can be deprotected while the N-terminus remains protected by the Z-group, or vice-versa.

Quantitative Data and Performance Comparison

While direct, side-by-side quantitative data for this compound in a single study is scarce, a comparative summary of the protecting groups' characteristics can be compiled from established chemical principles and literature.

| Characteristic | Z (Benzyloxycarbonyl) Group | Trt (Trityl) Group (on Gln side-chain) |

| Function | α-Amino protection | Side-chain amide protection |

| Key Advantage | Suppresses racemization during coupling; Stable to mild acid and base.[3][8] | Prevents pyroglutamate and nitrile formation; Enhances solubility.[4] |

| Typical Use Case | Solution-phase synthesis; Fragment condensation; Boc-SPPS.[3][9] | Fmoc-SPPS; Boc-SPPS; Solution-phase synthesis.[4] |

| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd-C); Strong Acid (HBr/AcOH).[6][10] | Mild to Strong Acid (e.g., 1-95% TFA in DCM).[4][11] |

| Orthogonality | Orthogonal to acid-labile groups (Boc, Trt) and base-labile groups (Fmoc).[5][8] | Orthogonal to groups removed by hydrogenation (Z) or base (Fmoc).[4] |

Experimental Protocols

The following are representative methodologies for the use and selective deprotection of this compound in a solution-phase peptide synthesis context.

Protocol 1: Peptide Coupling using this compound

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe·HCl).

Materials:

-

This compound

-

Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Cold Diethyl Ether

Procedure:

-

Neutralization of Amino Component: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or NMM (1.0 eq) dropwise and stir for 15 minutes.

-

Activation of Carboxyl Component: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.

-

Add the neutralized amino acid ester solution from step 1 to the activated mixture.

-

Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrates and wash successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Selective Deprotection of the N-terminal Z-Group

This protocol describes the removal of the Z-group via catalytic hydrogenation, leaving the Trt-group intact.

Materials:

-

Z-Gln(Trt)-Peptide

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH) or similar solvent

-

Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the purified Z-Gln(Trt)-Peptide (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (approx. 10% by weight of the peptide) to the solution.[10]

-

Evacuate the flask and backfill with H₂ gas. Repeat this process three times to ensure an inert atmosphere.

-

Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).[6]

-

Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected H-Gln(Trt)-Peptide.

Protocol 3: Selective Deprotection of the Side-Chain Trt-Group

This protocol outlines the removal of the Trt-group under mild acidic conditions, leaving the Z-group intact.

Materials:

-

Z-Gln(Trt)-Peptide

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

Procedure:

-

Dissolve the Z-Gln(Trt)-Peptide in DCM.

-

Prepare a cleavage cocktail of 1-5% TFA in DCM containing 1-5% TIS. A common mixture is TFA:TIS:DCM (1:2:97 v/v/v).[7]

-

Add the cleavage cocktail to the dissolved peptide and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.[11]

-

Upon completion, neutralize the acid with a mild base (e.g., a solution of DIPEA in DCM or by washing with saturated NaHCO₃ solution).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the side-chain deprotected Z-Gln-Peptide.

Mandatory Visualizations

The following diagrams illustrate the chemical structures and workflows described in this guide.

Caption: Structure of this compound with its protecting groups.

Caption: Orthogonal deprotection pathways for Z-Gln(Trt)-Peptide.

Caption: Workflow for using this compound in peptide synthesis.

Conclusion

The benzyloxycarbonyl (Z) group in this compound serves as a robust, racemization-suppressing protecting group for the α-amino function. Its true strategic value is realized in combination with the side-chain Trt group, creating an orthogonal protection scheme. This scheme provides synthetic chemists with the flexibility to perform selective deprotections, a feature that is particularly advantageous in complex multi-step syntheses, such as solution-phase fragment condensation. While less common in routine automated solid-phase synthesis, which is dominated by Fmoc chemistry, the Z/Trt strategy remains a powerful and relevant tool in the arsenal of the peptide chemist for the rational design of advanced synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Trityl Guardian: A Technical Guide to Trityl Group Protection of Glutamine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the side chain of the amino acid glutamine (Gln) presents significant challenges that can compromise the purity, yield, and biological activity of the final peptide product. This technical guide provides an in-depth exploration of the function of the trityl (Trt) protecting group on the glutamine side chain, a critical strategy to overcome these synthetic hurdles.

The Challenge: Unprotected Glutamine in Peptide Synthesis

The primary amide in the side chain of glutamine is susceptible to two major intramolecular side reactions during the iterative cycles of deprotection and coupling in SPPS.[1]

-

Pyroglutamate Formation: The N-terminal α-amino group of a peptide chain can attack the side-chain carbonyl carbon of an adjacent glutamine residue. This irreversible cyclization leads to the formation of a pyroglutamyl (pGlu) residue at the N-terminus, effectively truncating the peptide chain and altering its biological properties.[1] This is particularly problematic when glutamine is the N-terminal amino acid.[1]

-

Dehydration to Nitrile: Under the influence of coupling reagents, especially carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile.[1][2] This modification introduces a non-natural amino acid into the peptide sequence, which can significantly alter its structure and function.[1]

The Solution: The Trityl (Trt) Protecting Group

To prevent these undesirable side reactions, the side-chain amide of glutamine must be protected. In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS, the triphenylmethyl (trityl, Trt) group has become the protecting group of choice for glutamine.[1][3] The use of Fmoc-Gln(Trt)-OH offers several key advantages:

-

Steric Hindrance: The three phenyl rings of the trityl group provide substantial steric bulk, physically obstructing the intramolecular interactions required for both pyroglutamate formation and nitrile dehydration.[1][4]

-

Improved Solubility: Fmoc-Gln(Trt)-OH exhibits significantly enhanced solubility in common SPPS solvents like dimethylformamide (DMF) compared to its unprotected counterpart, Fmoc-Gln-OH.[1][2][3] This improved solubility facilitates more efficient and complete coupling reactions.[1][5]

-

Acid Lability: The trityl group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin.[1][4][6] This orthogonality ensures that the native glutamine residue is restored in the final peptide product.[1][4]

The use of Fmoc-Gln(Trt)-OH has been demonstrated to lead to significantly purer peptides compared to syntheses using unprotected glutamine derivatives.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and performance of the trityl-protected glutamine.

Table 1: Physicochemical Properties of Fmoc-Gln(Trt)-OH

| Property | Value |

| CAS Number | 132327-80-1[2] |

| Molecular Weight | 610.70 g/mol [2] |

| Molecular Formula | C₃₉H₃₄N₂O₅[2] |

| Appearance | White to off-white powder[2][7] |

| Purity | Typically ≥98.0% (HPLC)[2][7] |

| Storage Temperature | 2-8°C[2] |

Table 2: Stability and Cleavage Conditions of the Trityl Group

| Condition | Observation | Reference |

| 0.5% TFA in CH₂Cl₂ (15 min) | < 0.1% removal of the trityl group | [1] |

| Standard Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) | Effective for most sequences without Trp, Met, or Cys | [8] |

| Cleavage of N-terminal Asn(Trt) | Incomplete deprotection under normal conditions | [9] |

Experimental Protocols

Incorporation of Fmoc-Gln(Trt)-OH in Manual Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle for the incorporation of Fmoc-Gln(Trt)-OH onto a resin-bound peptide chain using HBTU/HOBt activation.

Materials:

-

Fmoc-Gln(Trt)-OH

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Activation of Fmoc-Gln(Trt)-OH: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the activation to proceed for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[5]

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.[5][10]

Cleavage of the Trityl Group and Peptide from the Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the trityl group from the glutamine side chain.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Deionized water

-

Cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Thoroughly wash the synthesized peptidyl-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v).[2] For peptides without sensitive residues like Trp, Met, or Cys, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be used.[8]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture for 2-3 hours at room temperature.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[8]

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide product.[1]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Nα-Benzyloxycarbonyl-Nγ-trityl-L-glutamine [Z-Gln(Trt)-OH]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-Nγ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical protected amino acid derivative utilized in peptide synthesis. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical experimental protocols and visual workflows to aid researchers in its effective use.

Core Concepts and Chemical Identity

This compound is a derivative of the amino acid L-glutamine, featuring two key protecting groups: the Benzyloxycarbonyl (Z) group on the α-amino group and the bulky trityl (Trt) group on the side-chain amide nitrogen. This strategic protection is essential in peptide synthesis to prevent unwanted side reactions and ensure the fidelity of the peptide sequence assembly.

The Z group is typically removed by catalytic hydrogenation, while the acid-labile trityl group is cleaved under acidic conditions, offering orthogonal protection strategies crucial for the synthesis of complex peptides. The presence of the trityl group also significantly enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | [1] |

| CAS Number | 132388-60-4 | [2][3] |

| Molecular Formula | C₃₂H₃₀N₂O₅ | [2][4] |

| Molecular Weight | 522.6 g/mol | [2][4] |

| Appearance | White to off-white powder | - |

| Melting Point | 160-165 °C | [3] |

| Optical Rotation | Data not available | - |

| Solubility | ||

| N,N-Dimethylformamide (DMF) | Good solubility | [5] |

| Dichloromethane (DCM) | Soluble | - |

| Methanol | Soluble | - |

| Purity | Typically ≥95% | [3] |

Experimental Protocols

Synthesis of this compound

The following is a representative multi-step synthesis protocol adapted from methods for similar protected amino acids.

Logical Flow of Synthesis:

Caption: Logical workflow for the synthesis of this compound.

Methodology:

-

Protection of the α-amino group: L-Glutamic acid is reacted with benzyl chloroformate (Z-Cl) in the presence of a base (e.g., sodium hydroxide) in an aqueous medium to yield Nα-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH).

-

Side-chain amide formation: The γ-carboxylic acid of Z-Glu-OH is selectively activated (e.g., using a mixed anhydride method with isobutyl chloroformate) and then reacted with ammonia to form Nα-benzyloxycarbonyl-L-glutamine (Z-Gln-OH).

-

Protection of the side-chain amide: Z-Gln-OH is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with trityl chloride in the presence of a base (e.g., triethylamine) to yield this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a typical cycle for the incorporation of this compound into a growing peptide chain on a solid support using standard Z-SPPS chemistry.

SPPS Workflow:

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Methodology:

-

Resin Swelling: The solid support (e.g., Wang resin) is swelled in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. For a Z-protected amino acid, this is typically achieved by catalytic hydrogenation (e.g., H₂/Pd-C).

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual reagents and by-products.

-

Activation: In a separate vessel, this compound is pre-activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.

-

Coupling: The activated this compound solution is added to the resin, and the mixture is agitated until the coupling reaction is complete, as monitored by a colorimetric test (e.g., ninhydrin test).

-

Washing: The resin is again washed extensively with DMF and DCM to remove excess reagents and by-products. This cycle is repeated for each subsequent amino acid in the peptide sequence.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A standard protocol for analyzing the purity of this compound or peptides containing this residue is as follows:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile, and filtered before injection.

Role in Cellular Signaling Pathways

Glutamine is a crucial amino acid in cellular metabolism and signaling, playing a central role in various pathways. This compound, as a protected form of glutamine, is instrumental in synthesizing peptides that can be used to study these pathways. One of the most significant pathways involving glutamine is the mTOR (mammalian target of rapamycin) signaling pathway, which is a master regulator of cell growth, proliferation, and metabolism.

Glutamine Metabolism and mTOR Signaling:

Caption: Simplified overview of glutamine's role in the mTORC1 signaling pathway.

Glutamine is taken up by cells and converted to glutamate and subsequently to α-ketoglutarate, which enters the TCA cycle. This process not only provides energy but also biosynthetic precursors. Importantly, glutamine metabolism is a key activator of the mTORC1 complex. Activated mTORC1 then promotes anabolic processes such as protein and lipid synthesis, leading to cell growth and proliferation. The dysregulation of glutamine metabolism and mTOR signaling is a hallmark of many diseases, including cancer.

Conclusion

This compound is an indispensable tool in the field of peptide chemistry. Its dual-protection strategy effectively prevents common side reactions associated with glutamine residues during peptide synthesis, while the trityl group confers favorable solubility properties. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, application, and analysis of this important compound. A thorough understanding of the role of glutamine in cellular signaling pathways, such as the mTOR pathway, further underscores the importance of this compound in the development of peptide-based research tools and therapeutics.

References

Synthesis and Purification of Z-Gln(Trt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical building block in peptide synthesis. This document outlines the core chemical properties, detailed experimental methodologies, and visual representations of the synthesis workflow.

Core Data Presentation

This compound is a derivative of L-glutamine with protecting groups on both the alpha-amino and the side-chain amide functionalities. The benzyloxycarbonyl (Z) group protects the α-amino group, while the bulky trityl (Trt) group shields the side-chain amide. This dual protection is essential for preventing undesirable side reactions during peptide synthesis.[1]

| Property | Value |

| CAS Number | 132388-60-4 |

| Molecular Formula | C₃₂H₃₀N₂O₅ |

| Molecular Weight | 522.59 g/mol [2] |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥98% (HPLC)[2] |

| Storage Temperature | Room temperature[2] |

| Synonyms | N-ALPHA-CARBOBENZOXY-N-GAMMA-TRITYL-L-GLUTAMINE, Cbthis compound[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general strategy involves the protection of L-glutamic acid, followed by amidation to form Z-Gln-OH, and finally the introduction of the trityl group on the side-chain amide.

A common synthetic route is outlined below. It is important to note that while this guide describes the synthesis of the L-enantiomer, similar methods have been patented for the D-enantiomer.[3]

Experimental Protocols

Step 1: Synthesis of N-α-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

This initial step involves the protection of the α-amino group of L-glutamic acid with a benzyloxycarbonyl (Z) group.

-

Materials:

-

L-Glutamic acid

-

Benzyl chloroformate (Z-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Simultaneously, add benzyl chloroformate and a solution of sodium hydroxide dropwise, maintaining the pH in the alkaline range.

-

Stir the reaction mixture vigorously at low temperature for several hours.

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield Z-Glu-OH.

-

Step 2: Synthesis of N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH)

The γ-carboxyl group of Z-Glu-OH is converted to an amide to form Z-Gln-OH.

-

Materials:

-

Z-Glu-OH

-

Triethylamine (TEA)

-

Ethyl chloroformate

-

Ammonia solution (aqueous)

-

Tetrahydrofuran (THF) or Ethyl acetate

-

-

Procedure:

-

Dissolve Z-Glu-OH in THF or ethyl acetate.

-

Cool the solution to -20°C to -10°C.

-

Add triethylamine, followed by the dropwise addition of ethyl chloroformate, while maintaining the low temperature.

-

Stir the mixture for a short period to form the mixed anhydride.

-

Add a pre-cooled aqueous ammonia solution and continue stirring for several hours, allowing the reaction to warm to room temperature.[3]

-

Acidify the reaction mixture and extract the product.

-

Dry the organic phase and evaporate the solvent to obtain Z-Gln-OH.

-

Step 3: Synthesis of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (this compound)

The final step involves the protection of the side-chain amide of Z-Gln-OH with a trityl group. This can be achieved through direct tritylation.

-

Materials:

-

Z-Gln-OH

-

Trityl chloride (Trt-Cl) or Trityl alcohol (Trt-OH)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM) or Acetic acid

-

Concentrated sulfuric acid (catalytic amount, if using Trt-OH)

-

-

Procedure (using Trityl Chloride):

-

Suspend Z-Gln-OH in dichloromethane.

-

Add triethylamine and stir until a clear solution is obtained.

-

Add trityl chloride in portions and stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude product.

-

-

Alternative Procedure (using Trityl Alcohol):

Purification of this compound

Purification of the final product is crucial to ensure its suitability for peptide synthesis. The typical purity of commercially available this compound is ≥98%.[2]

Experimental Protocol: Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

-

Suitable Solvents: The choice of solvent is critical for successful recrystallization. Common solvent systems for compounds with similar functionalities include:

-

Ethanol

-

Ethyl acetate/Hexane

-

Dichloromethane/Hexane

-

Acetone/Water

-

Visualization of Workflows

The following diagrams illustrate the synthesis and logical relationships in the preparation of this compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for the purification of this compound.

References

The Guardian AmiNO-Acid: A Technical Guide to the Mechanism of Action of Z-Gln(Trt)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the integrity of each amino acid building block is paramount to the success of constructing complex and biologically active peptides. Glutamine, a frequently incorporated residue, presents unique challenges due to the reactivity of its side-chain amide. This technical guide provides an in-depth exploration of the mechanism of action of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical derivative designed to overcome these synthetic hurdles. This document details the core principles of its function, supported by experimental insights and visual workflows, to empower researchers in optimizing their peptide synthesis strategies.

The Challenge of Incorporating Glutamine in Peptide Synthesis

The side-chain amide of glutamine is susceptible to two primary intramolecular side reactions during peptide synthesis, which can lead to truncated sequences and the formation of impurities that are difficult to separate from the target peptide.

-

Pyroglutamate Formation: The N-terminal α-amino group of a growing peptide chain can nucleophilically attack the side-chain carbonyl carbon of an adjacent glutamine residue. This irreversible cyclization results in the formation of a pyroglutamyl (pGlu) residue at the N-terminus, effectively capping the peptide chain and preventing further elongation.

-

Dehydration to Nitrile: Under the influence of coupling reagents, particularly carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This modification introduces a non-natural amino acid into the peptide sequence, which can alter the peptide's structure, conformation, and biological activity.[1]

To mitigate these undesirable side reactions, protection of the glutamine side-chain amide is essential. In peptide synthesis strategies employing the benzyloxycarbonyl (Z) protecting group for the α-amino group, the trityl (Trt) group is a highly effective choice for side-chain protection.[2][3]

The Dual Protection Mechanism of this compound

This compound is an amino acid derivative where the α-amino group is protected by the acid-labile benzyloxycarbonyl (Z) group, and the side-chain amide is protected by the bulky and also acid-labile trityl (Trt) group.[2] This dual-protection scheme is fundamental to its mechanism of action.

The Role of the Trityl (Trt) Group: A Steric Shield

The primary role of the trityl group is to provide steric hindrance, physically obstructing the intramolecular interactions necessary for both pyroglutamate formation and nitrile dehydration. The three bulky phenyl rings of the trityl group create a protective shield around the side-chain amide, preventing it from participating in unwanted reactions during the coupling and deprotection cycles of peptide synthesis.

The Benzyloxycarbonyl (Z) Group: N-Terminal Protection

The Z group protects the α-amino group, preventing it from reacting with the activated carboxyl group of another amino acid during the coupling step, thus ensuring the correct peptide bond formation. The Z group is traditionally associated with solution-phase peptide synthesis and can be removed by catalytic hydrogenolysis or strong acidic conditions.[4][5][6]

Key Advantages of this compound in Peptide Synthesis

The use of this compound offers several advantages that contribute to higher purity and yield of the final peptide:

-

Prevention of Side Reactions: The bulky Trt group effectively prevents pyroglutamate formation and nitrile dehydration.[7]

-

Improved Solubility: The lipophilic nature of the trityl group can enhance the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

-

Compatibility with Boc-SPPS: this compound is compatible with Boc-based solid-phase peptide synthesis (SPPS) strategies, where the final cleavage from the resin is performed under strongly acidic conditions that also remove the Z and Trt groups.[3]

Quantitative Data and Performance Comparison

While direct, head-to-head quantitative comparisons of this compound with other glutamine derivatives in recent literature are scarce due to the prevalence of Fmoc-based strategies, the effectiveness of the trityl group in preventing side reactions is well-established. The following table summarizes the expected performance characteristics based on the known properties of the protecting groups.

| Parameter | This compound | Unprotected Z-Gln-OH |

| Pyroglutamate Formation | Significantly Reduced | High Risk |

| Nitrile Formation | Significantly Reduced | Moderate to High Risk |

| Coupling Efficiency | Generally Good | Potentially Lower due to side reactions |

| Solubility in Organic Solvents | Good | Poor to Moderate |

Experimental Protocols

Detailed experimental protocols for the use of this compound are less common in modern literature than those for its Fmoc-counterpart. However, the following represents a generalized protocol for its incorporation in a Boc-based solid-phase peptide synthesis (Boc-SPPS) workflow.

Protocol for Incorporation of this compound in Boc-SPPS

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

2. Boc Deprotection:

- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

- Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5-10% N,N-diisopropylethylamine (DIEA) in DCM).

- Wash the resin again with DCM to remove excess base.

3. Coupling of this compound:

- In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in DMF.

- Add DIEA (2-4 equivalents) to the solution to activate the carboxylic acid.

- Add the activated this compound solution to the deprotected peptide-resin.

- Agitate the mixture for 1-4 hours at room temperature.

- Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

4. Washing:

- After the coupling reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

5. Repetition:

- Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and all protecting groups (including the Z and Trt groups) are removed simultaneously.

-

Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers such as anisole, thioanisole, and ethanedithiol are included to trap reactive cations generated during the cleavage process.

-

The reaction is typically carried out at 0°C for 1-2 hours.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and purified by chromatography.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and logical relationships in the use of this compound in peptide synthesis.

Conclusion

This compound serves as a crucial building block in peptide synthesis, particularly in strategies that utilize Z- and Boc-protecting groups. Its mechanism of action is centered on the dual-protection strategy, where the Z group directs the proper formation of the peptide backbone and the bulky trityl group effectively shields the glutamine side chain from engaging in detrimental side reactions. While the prevalence of Fmoc-based synthesis has made detailed protocols and quantitative data for this compound less common in contemporary literature, the fundamental principles of its protective function remain a cornerstone of robust peptide synthesis design. For researchers and drug development professionals, a thorough understanding of the role of this compound allows for more informed decisions in the strategic planning of complex peptide syntheses, ultimately leading to higher purity and yield of the desired therapeutic candidates.

References

- 1. peptide.com [peptide.com]

- 2. WO2016140232A1 - Peptide synthesis method - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Z-Gln(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the physical and chemical properties of protected amino acids are paramount to achieving high yields and purity. Among these, N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH) is a critical building block. Its bulky trityl group effectively prevents common side reactions associated with glutamine, such as pyroglutamate formation and dehydration. However, the successful application of this compound hinges on a thorough understanding of its solubility and stability in various organic solvents. This in-depth technical guide provides a comprehensive overview of these crucial parameters, complete with experimental protocols and logical workflows to aid in solvent selection and handling.

Solubility Profile of this compound

This compound is generally described as a white solid with good solubility in a range of organic solvents.[1][2]

Table 1: Qualitative and Semi-Quantitative Solubility of Trityl-Protected Glutamine Derivatives

| Solvent | This compound Qualitative Solubility | Fmoc-Gln(Trt)-OH Semi-Quantitative Data | Approximate Concentration ( g/100 mL) |

| Dimethylformamide (DMF) | Soluble | 1 mmole in 2 mL | ~15.3 |

| 25 mmole in 50 mL | ~30.5 | ||

| Chloroform (CHCl₃) | Soluble[1] | Not specified | Not specified |

| Dichloromethane (DCM) | Soluble[1] | Not specified | Not specified |

| Ethyl Acetate (EtOAc) | Soluble[1] | Not specified | Not specified |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not specified | Not specified |

| Acetone | Soluble[1] | Not specified | Not specified |

Note: The g/100 mL concentrations for Fmoc-Gln(Trt)-OH are calculated based on its molecular weight of 610.70 g/mol and are provided for illustrative purposes. The solubility of this compound is expected to be in a similar range in these solvents.

Stability Considerations for this compound

The stability of this compound is crucial for preventing the formation of impurities during storage and synthesis. The trityl (Trt) protecting group is known for its acid lability, while the benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.

Key Stability Characteristics:

-

Acid Lability: The trityl group is readily cleaved by acids.[3] For instance, it is typically removed with 95% trifluoroacetic acid (TFA) within 1-3 hours.[4][5] This sensitivity necessitates the avoidance of acidic conditions during storage and handling if the trityl group is to be retained.

-

Base Stability: The trityl group is relatively stable under alkaline conditions.[6] However, prolonged exposure to strong bases should be avoided.

-

Thermal Stability: While specific data is limited, as a general practice, protected amino acids should be stored at low temperatures (e.g., -20°C) to minimize degradation over time.[7]

-

Degradation Pathways: For glutamine residues, two primary degradation pathways are of concern:

-

Pyroglutamate Formation: This irreversible cyclization of the N-terminal glutamine is a significant side reaction. The trityl protection of the side-chain amide sterically hinders this intramolecular reaction.[3]

-

Deamidation: The hydrolysis of the side-chain amide can occur, particularly under basic conditions.[7] The trityl group offers protection against this degradation pathway as well.

-

Table 2: General Stability Profile of this compound

| Condition | Stability of Trityl Group | Stability of Z Group | Potential Degradation Pathways |

| Strong Acid (e.g., TFA) | Labile[3][4][5] | Stable | Cleavage of the trityl group. |

| Weak Acid | Potentially Labile | Stable | Partial or slow cleavage of the trityl group. |

| Strong Base | Relatively Stable[6] | Stable | Potential for deamidation over prolonged exposure. |

| Catalytic Hydrogenation | Stable | Labile | Cleavage of the Z group. |

| Elevated Temperature | May degrade | May degrade | Increased rate of potential degradation pathways. |

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMF, DCM, Ethyl Acetate)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for several hours or until the concentration of the supernatant remains constant.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the precise concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound in a chosen solvent over time.

Materials:

-

This compound

-

Selected organic solvent

-

HPLC system with a suitable column (e.g., C18)

-

Temperature-controlled incubator or water bath

-

Vials

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen solvent at a known concentration.

-

Aliquot the solution into several vials.

-

-

Incubation:

-

Store the vials at a specific temperature (e.g., room temperature, 40°C).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from storage.

-

Immediately analyze the sample by HPLC.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Monitor for the appearance of new peaks, which may correspond to degradation products.

-

Plot the percentage of remaining this compound against time to determine the degradation rate. The degradation often follows pseudo-first-order kinetics.[8]

-

Visualizing Workflows and Relationships

To facilitate a clearer understanding of the decision-making and experimental processes, the following diagrams are provided.

References

The Guardian AmiNo Acid: A Technical Guide to the Z-Gln(Trt)-OH Protecting Group Strategy in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the successful incorporation of glutamine residues presents a significant challenge due to the reactivity of their side-chain amide. Unwanted side reactions, such as pyroglutamate formation and dehydration to nitrile, can compromise the yield, purity, and ultimately the biological activity of the target peptide. The strategic use of protecting groups is paramount to mitigating these issues. This technical guide provides an in-depth analysis of the Z-Gln(Trt)-OH protecting group strategy, a robust method for the safe and efficient incorporation of glutamine in peptide synthesis, particularly suited for solution-phase methodologies.

Core Concepts: The Orthogonal Protection Strategy of this compound

This compound, or N-α-Benzyloxycarbonyl-N-γ-trityl-L-glutamine, is a derivative of L-glutamine strategically modified with two distinct protecting groups. This dual-protection scheme offers an orthogonal approach, allowing for the selective removal of one group without affecting the other, a critical feature for controlled, stepwise peptide assembly.[1][2]

-

The Z (Benzyloxycarbonyl) Group: Protecting the α-amino group, the Z group is a well-established urethane-type protecting group.[3] It is notably stable under the acidic and basic conditions commonly employed in peptide synthesis. Its removal is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild condition that preserves most other protecting groups.[3][4]

-

The Trt (Trityl) Group: This bulky triphenylmethyl group shields the side-chain amide of glutamine. The steric hindrance provided by the Trt group effectively prevents intramolecular side reactions.[5] Furthermore, the presence of the Trt group significantly enhances the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis.[6] The Trt group is highly acid-labile and is typically removed with trifluoroacetic acid (TFA).[5]

The orthogonality of the Z and Trt groups makes this compound a valuable building block, particularly in solution-phase peptide synthesis where the robust Z group can be carried through several steps before its selective removal.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical, chemical, and experimental parameters of this compound and its application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 132388-60-4 | [6][7] |

| Molecular Formula | C₃₂H₃₀N₂O₅ | [6][7] |

| Molecular Weight | 522.6 g/mol | [7] |

| Appearance | White to off-white powder | [8] |

| Purity | Typically ≥98% | [9] |

| Solubility | Good solubility in common organic solvents (e.g., DMF, DCM) | [10] |

| Storage | Store at room temperature | [9] |

Table 2: Comparison of Cleavage Cocktails for Trt Group Removal

| Cleavage Cocktail Composition (v/v/v) | Typical Reaction Time | Key Applications and Remarks | Reference(s) |

| 95% TFA / 2.5% H₂O / 2.5% TIS | 1-3 hours | Standard conditions for peptides without sensitive residues. TIS acts as a scavenger for the trityl cation. | [5][10] |

| Reagent K (TFA / H₂O / Phenol / Thioanisole / TIS) | 2-4 hours | Recommended for peptides containing tryptophan, methionine, or cysteine to minimize side reactions. | [11] |

| 1-10% TFA in DCM with scavenger (e.g., TIS) | 30 minutes - 2 hours | For selective, on-resin deprotection or when milder acidic conditions are required. | [12][13] |

Table 3: Typical Parameters for Solution-Phase Coupling of Z-Protected Amino Acids

| Parameter | Value/Range | Purpose | Reference(s) |

| Reagent Equivalents | |||

| Z-Amino Acid | 1 - 1.5 eq. | Ensures the reaction drives to completion. | [4] |

| Coupling Reagent (e.g., DCC, HBTU) | 1 - 1.5 eq. | Activates the carboxylic acid for amide bond formation. | [4][13] |

| Additive (e.g., HOBt) | 1 - 1.5 eq. | Suppresses racemization. | [4][13] |

| Base (e.g., DIPEA, NMM) | 2 - 3 eq. | Provides the necessary basic environment. | [4] |

| Reaction Times | |||

| Activation | 5 - 15 minutes | Pre-activates the carboxylic acid. | [4] |

| Coupling | 2 - 24 hours | Formation of the peptide bond. | [4] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving the use of this compound in solution-phase peptide synthesis.

Peptide Coupling using this compound

This protocol describes a general procedure for the coupling of this compound to a C-terminally protected amino acid or peptide fragment (H-Xaa-OR).

Materials:

-

This compound

-

Amino acid or peptide ester hydrochloride (H-Xaa-OR·HCl)

-

Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

-

Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)

-

Base (e.g., N-Methylmorpholine - NMM or Diisopropylethylamine - DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Neutralization of the Amino Component: In a round-bottom flask, dissolve the amino acid or peptide ester hydrochloride (1 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add the base (1 equivalent) dropwise while stirring and continue to stir for 15-30 minutes at 0°C.

-

Activation of this compound: In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF and cool to 0°C.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in the same solvent dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture for 15 minutes at 0°C. Add the neutralized amino component from step 1 to this activation mixture.

-

Reaction Progression: Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

-

Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent. b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer successively with 1M HCl, water, 5% NaHCO₃ solution, water, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude protected peptide can be purified by recrystallization or silica gel column chromatography.

Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol outlines the selective removal of the N-terminal Z-group.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF))

-

Hydrogen gas (H₂) source

Procedure:

-

Preparation: Dissolve the Z-protected peptide (1 equivalent) in a suitable solvent in a reaction flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The crude product can often be used directly in the next coupling step or purified if necessary.

Deprotection of the Trt-Group by Acidolysis

This protocol describes the removal of the side-chain Trt group.

Materials:

-

Trt-protected peptide

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Preparation: Dissolve the Trt-protected peptide in a suitable reaction vessel.

-

Cleavage: Add the cleavage cocktail to the dissolved peptide. The volume should be sufficient to ensure complete dissolution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours.

-

Work-up: a. Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to approximately 10% of the original volume. b. Precipitate the peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the this compound protecting group strategy.

Caption: Workflow for the solution-phase coupling of this compound.

Caption: Logical workflow of the orthogonal deprotection strategy.

Caption: Prevention of side reactions by the Trt protecting group.

Conclusion

The this compound protecting group strategy offers a reliable and effective method for the incorporation of glutamine into peptides, particularly in solution-phase synthesis. The orthogonal nature of the Z and Trt groups provides synthetic chemists with precise control over the deprotection steps, while the Trt group affords excellent protection against common side reactions and enhances solubility. By understanding the principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this compound to achieve higher yields and purity in the synthesis of complex glutamine-containing peptides.

References

- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. lifetein.com [lifetein.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

A Technical Guide to Z-Gln(Trt)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine, commonly abbreviated as Z-Gln(Trt)-OH. This protected amino acid is a critical component in the field of peptide chemistry, particularly in solution-phase and solid-phase peptide synthesis (SPPS). Its unique combination of protecting groups offers significant advantages in the synthesis of complex peptides, making it an essential reagent for researchers and professionals in drug development and biochemical research.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 132388-60-4[1][2][3] |

| Molecular Formula | C₃₂H₃₀N₂O₅[1][2][3] |

| Molecular Weight | 522.59 g/mol [1][4] |

| Synonyms | N-alpha-carbobenzoxy-N-gamma-trityl-L-glutamine, Cbthis compound[1][5] |

| Purity | Typically ≥98%[1] |

| Storage | Room temperature[1] |

The Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive functional groups of amino acids. This compound utilizes two such groups: the benzyloxycarbonyl (Z) group and the trityl (Trt) group.

-

The Benzyloxycarbonyl (Z) Group: The Z group protects the α-amino group of the glutamine. This group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a method that is orthogonal to many other protecting groups used in peptide synthesis.[4]

-

The Trityl (Trt) Group: The side chain of glutamine contains an amide group that is susceptible to undesirable side reactions, such as dehydration to a nitrile or cyclization to form pyroglutamate, particularly during the activation of the carboxyl group.[6][7] The bulky trityl group effectively shields this side-chain amide, preventing these side reactions and ensuring the integrity of the growing peptide chain.[6] Furthermore, the presence of the Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[4][6]

The use of this compound is particularly advantageous in both solid-phase and solution-phase peptide synthesis methodologies, where preventing side reactions and ensuring the correct amino acid sequence is paramount for achieving high yields and purity of the final peptide.[1]

Experimental Protocol: Incorporation of this compound in Solution-Phase Peptide Synthesis

This protocol outlines a general methodology for the coupling of this compound to an amino acid ester in a solution-phase synthesis. This is a common procedure in the stepwise elongation of a peptide chain.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

-

Coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or HBTU/HOBt)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and a base such as DIPEA (1.1 equivalents) in the anhydrous solvent. Stir the mixture for 15-30 minutes at room temperature to liberate the free amine.

-

In a separate flask, dissolve this compound (1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.0 equivalent, and HOBt, 1.0 equivalent) in the anhydrous solvent.

-

-

Activation of the Carboxylic Acid:

-

Add a base such as DIPEA (2.0 equivalents) to the solution containing this compound and the coupling reagents. The solution will typically change color, indicating the activation of the carboxylic acid.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the flask containing the free amino acid ester.

-

Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure dipeptide.

-

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the incorporation of a protected amino acid, such as this compound, into a growing peptide chain during solution-phase synthesis.

Caption: Workflow of this compound in peptide coupling.

Conclusion

This compound is a valuable and highly effective protected amino acid for its role in the synthesis of complex peptides. The strategic use of the Z and Trt protecting groups minimizes common side reactions associated with the glutamine residue, thereby enhancing the efficiency and success of peptide synthesis. This technical guide provides essential data and a foundational experimental protocol to aid researchers and drug development professionals in the effective application of this important chemical building block.

References

Spectroscopic Profile of Z-Gln(Trt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical building block in peptide synthesis and drug discovery. Due to the limited availability of complete, experimentally verified spectra in the public domain, this document focuses on predicted and characteristic spectroscopic features based on the known structure of the molecule and data from related compounds.

Molecular Structure and Properties

This compound is a protected amino acid derivative essential for the incorporation of glutamine into peptide sequences. The benzyloxycarbonyl (Z) group protects the α-amino group, while the bulky trityl (Trt) group shields the side-chain amide, preventing undesirable side reactions during synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₀N₂O₅ | [1][2] |

| Molecular Weight | 522.59 g/mol | [1][2] |

| CAS Number | 132388-60-4 | [1][2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Below are the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons of the glutamine backbone, the benzyloxycarbonyl (Z) protecting group, and the trityl (Trt) protecting group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~8.0-8.5 | Singlet/Doublet | 1H | Side-chain amide (-NH-Trt) |

| ~7.1-7.4 | Multiplet | 20H | Aromatic protons (Trityl and Benzyl) |

| ~5.1 | Singlet/Multiplet | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.2-4.4 | Multiplet | 1H | α-CH |

| ~2.1-2.4 | Multiplet | 2H | γ-CH₂ |

| ~1.9-2.1 | Multiplet | 2H | β-CH₂ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons and aromatic carbons will appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173-176 | Carboxylic acid carbonyl (C=O) |

| ~170-172 | Side-chain amide carbonyl (C=O) |

| ~156-158 | Urethane carbonyl (Z group C=O) |

| ~144-145 | Quaternary aromatic carbons (Trityl) |

| ~136-137 | Quaternary aromatic carbon (Benzyl) |

| ~126-129 | Aromatic carbons (Trityl and Benzyl) |

| ~70-71 | Trityl quaternary carbon (C-Ph₃) |

| ~66-68 | Benzylic carbon (-CH₂-Ph) |

| ~53-56 | α-Carbon |

| ~32-34 | γ-CH₂ |

| ~28-30 | β-CH₂ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Medium | N-H Stretch | Amide |

| ~3030 | Medium | C-H Stretch | Aromatic |

| ~2850-2960 | Medium | C-H Stretch | Aliphatic |

| ~2500-3300 | Broad | O-H Stretch | Carboxylic Acid |

| ~1710-1740 | Strong | C=O Stretch | Carboxylic Acid |

| ~1680-1700 | Strong | C=O Stretch | Urethane (Z group) |

| ~1640-1670 | Strong | C=O Stretch | Amide (Amide I) |

| ~1510-1550 | Strong | N-H Bend | Amide (Amide II) |

| ~1450, ~1495 | Medium | C=C Stretch | Aromatic Ring |

| ~1210-1320 | Strong | C-O Stretch | Carboxylic Acid/Ester |

| ~690-770 | Strong | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (expected) |

| [M+H]⁺ | 523.2233 | ~523.2 |

| [M+Na]⁺ | 545.2052 | ~545.2 |

The exact mass is calculated for the molecular formula C₃₂H₃₀N₂O₅[1][2]. The observed m/z values in an experimental spectrum should be very close to these calculated values.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of an acid (e.g., formic acid) may be added to promote ionization.

Instrumentation and Parameters:

-

Mass Spectrometer: Electrospray Ionization (ESI) mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan a range that includes the expected molecular ion peaks (e.g., m/z 100-1000).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen.

Visualizations

Workflow for Spectroscopic Analysis of this compound

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Protecting Groups

Caption: Logical relationship of protecting groups on the glutamine scaffold.

References

The Hydrophobic Character of Z-Gln(Trt)-OH: A Technical Guide for Drug Development Professionals

An in-depth analysis of the hydrophobicity of the protected amino acid Z-Gln(Trt)-OH, a critical building block in solid-phase and solution-phase peptide synthesis. This guide provides researchers, scientists, and drug development professionals with essential data, experimental context, and a theoretical framework for understanding and leveraging the hydrophobic nature of this reagent.

The hydrophobicity of protected amino acids is a crucial parameter in peptide synthesis, influencing solubility, aggregation, and purification efficiency. This compound, or N-α-Carbobenzyloxy-N-γ-trityl-L-glutamine, is a widely used derivative of glutamine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain amide is protected by a bulky trityl (Trt) group.[1] These protecting groups are fundamental in preventing unwanted side reactions during peptide synthesis and significantly contribute to the molecule's overall hydrophobicity.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a compound can be quantified using the partition coefficient (LogP), which measures the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher LogP value indicates greater hydrophobicity. The calculated LogP values for this compound from various sources are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₃₂H₃₀N₂O₅ | [2][3][4][5][6] |

| Molecular Weight | 522.6 g/mol | [2][3][4][6] |

| Calculated LogP | 6.26 | [7] |

| Calculated LogP (XLogP3) | 5.3 | [2] |

| Calculated LogP | 5.2545 | [3] |